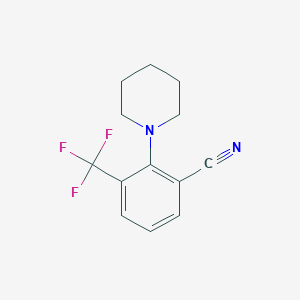

2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C13H13F3N2 It is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a benzonitrile moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate the formation of the C-F bond.

Formation of the Benzonitrile Moiety: The benzonitrile group can be introduced through the reaction of a suitable benzyl halide with a cyanide source, such as sodium cyanide (NaCN).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of pyridine to piperidine.

Trifluoromethylation: Employing reagents like trifluoromethyl sulfonates in the presence of a base to introduce the trifluoromethyl group.

Nitrile Formation: Reacting benzyl halides with cyanide sources under controlled conditions to form the benzonitrile moiety.

化学反応の分析

Types of Reactions

2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety, using reagents such as sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzonitriles.

科学的研究の応用

Pharmaceutical Development

2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile serves as an active ingredient or pharmaceutical intermediate in drug development. Its structure allows it to modulate biological processes effectively, making it a candidate for various therapeutic applications.

Research indicates that this compound interacts with specific receptors and enzymes, suggesting potential applications in treating conditions like pain and inflammation. For instance, studies have shown its ability to act as a selective antagonist for P2X3 receptors, which are involved in pain sensation. This interaction could lead to the development of novel analgesics with fewer side effects compared to existing medications .

Anticancer Research

The compound has been investigated for its anticancer properties. Recent studies demonstrated that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. These compounds were shown to induce apoptosis and inhibit tumor growth more effectively than some reference drugs, highlighting their potential as anticancer agents .

Material Science Applications

In addition to its pharmaceutical applications, this compound is being explored in materials science. Its unique chemical structure allows it to be used as a building block for synthesizing novel materials with specific electronic or optical properties. The trifluoromethyl group contributes to the stability and reactivity of these materials, making them suitable for various technological applications .

作用機序

The mechanism of action of 2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophil

生物活性

2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antagonist for P2X3 receptors, which are implicated in pain sensation and other physiological processes. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a trifluoromethyl group attached to a benzene ring, which enhances its metabolic stability and pharmacological properties. The piperidine moiety contributes to the compound's interaction with biological targets.

P2X3 Receptor Antagonism

Recent studies have demonstrated that this compound exhibits significant antagonistic activity against the P2X3 receptor. This receptor is known to play a crucial role in nociceptive signaling pathways, making it a target for pain management therapies.

- IC50 Values : In various assays, derivatives of this compound have shown IC50 values ranging from 375 nM to higher values depending on structural modifications. For instance, modifications that maintain the trifluoromethyl group while altering other substituents have been pivotal in enhancing activity and selectivity towards P2X3 over P2X2/3 receptors .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group significantly increases metabolic stability and receptor affinity. The following table summarizes key findings from SAR investigations:

| Compound Variant | IC50 (nM) | Selectivity | Notes |

|---|---|---|---|

| This compound | 375 | High (vs P2X2/3) | Optimized for pain relief |

| 2-Methyl derivative | ~1000 | Moderate | Less stable than trifluoromethyl variant |

| Halide-substituted analogs | Varies | Varies | Dependent on halide type |

This table illustrates how different substitutions impact biological activity and stability.

Neuropathic Pain Models

In vivo studies using male Sprague-Dawley rats demonstrated that compounds derived from this compound exhibited anti-nociceptive effects in neuropathic pain models. The administration of these compounds resulted in increased mechanical withdrawal thresholds, indicating effective pain relief .

Clinical Implications

The potential of this compound as a therapeutic agent for chronic pain conditions is underscored by its selectivity and potency. For example, the first-in-class drug gefapixant, which targets P2X3 receptors, has been approved for chronic cough but not neuropathic pain due to side effects related to receptor selectivity. This highlights the unmet need for more selective P2X3 antagonists like this compound .

特性

IUPAC Name |

2-piperidin-1-yl-3-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2/c14-13(15,16)11-6-4-5-10(9-17)12(11)18-7-2-1-3-8-18/h4-6H,1-3,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCXVOWZZQCDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=C2C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。